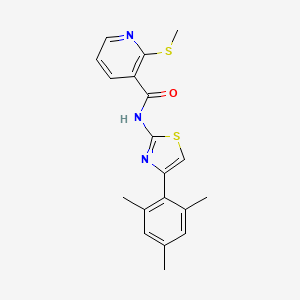

N-(4-Mesitylthiazol-2-yl)-2-(methylthio)nicotinamide

Description

N-(4-Mesitylthiazol-2-yl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a thiazole ring substituted with a mesityl (2,4,6-trimethylphenyl) group at the 4-position and a methylthio (-SMe) moiety at the 2-position of the nicotinamide scaffold. This structure combines aromatic bulkiness (from mesityl) and electron-donating sulfur-based substituents, which may enhance lipophilicity, steric shielding, and interaction with biological targets.

The compound’s design aligns with antimicrobial and pharmacological research trends, where nicotinamide and thiazole hybrids are explored for their bioactivity. The methylthio group may modulate electronic properties and binding affinity, while the mesityl group could improve metabolic stability by resisting oxidative degradation .

Properties

Molecular Formula |

C19H19N3OS2 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

2-methylsulfanyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C19H19N3OS2/c1-11-8-12(2)16(13(3)9-11)15-10-25-19(21-15)22-17(23)14-6-5-7-20-18(14)24-4/h5-10H,1-4H3,(H,21,22,23) |

InChI Key |

WJAOWPZDYSAGMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC)C |

Origin of Product |

United States |

Biological Activity

N-(4-Mesitylthiazol-2-yl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in metabolic regulation and therapeutic applications. This article synthesizes current research findings on its biological activity, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound features a thiazole ring, a methylthio group, and a nicotinamide moiety. These structural components contribute to its biological properties, particularly its interaction with various biological pathways.

-

Nicotinamide N-Methyltransferase (NNMT) Interaction :

- NNMT is an enzyme that catalyzes the methylation of nicotinamide (NAM), a precursor for NAD. This compound may influence NNMT activity, thereby affecting NAM metabolism and subsequent NAD levels in cells. This interaction is crucial since NAD is involved in numerous metabolic processes, including energy production and DNA repair .

- Regulation of Metabolic Pathways :

Antimicrobial Properties

Recent studies have indicated that derivatives of nicotinamide exhibit significant antibacterial activity. For example, compounds with similar structures have demonstrated enhanced efficacy against Cutibacterium acnes, the bacterium associated with acne vulgaris. This suggests that this compound may also possess antimicrobial properties that warrant further investigation .

Anti-inflammatory Effects

Molecular docking studies involving nicotinamide derivatives have shown promising anti-inflammatory activity comparable to established anti-inflammatory drugs like ibuprofen. This raises the possibility that this compound could be developed as an anti-inflammatory agent .

Case Study 1: Metabolic Regulation

A study focusing on the effects of NNMT inhibitors highlighted the role of methylation in metabolic diseases. Inhibiting NNMT led to increased NAM levels and improved metabolic profiles in animal models, suggesting that compounds influencing NNMT activity could be beneficial in treating conditions like obesity and diabetes.

Case Study 2: Acne Treatment

In clinical trials assessing new formulations for acne treatment, derivatives similar to this compound showed significant reductions in acne lesions compared to standard treatments. These findings support the potential application of this compound in dermatological therapies .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| NNMT Interaction | Modulation of NAM metabolism through NNMT inhibition | Potential treatment for metabolic disorders |

| Antimicrobial Activity | Significant antibacterial effects against Cutibacterium acnes | Possible use in acne treatment |

| Anti-inflammatory Activity | Comparable efficacy to common anti-inflammatory medications | Development as an anti-inflammatory agent |

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Thiazolidinones ()

Compounds 6a–j from , such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, share structural motifs with the target compound, including nicotinamide cores and heterocyclic appendages. Key comparisons include:

The target compound’s mesityl group may confer superior membrane penetration compared to the benzothiazole and furan/phenyl groups in 6a–j.

Quinolone Antibacterials ()

Quinolone derivatives, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (), differ mechanistically and structurally from the target compound:

Quinolones exhibit potent bactericidal activity via DNA gyrase inhibition, whereas nicotinamide-thiazole derivatives likely target metabolic enzymes (e.g., NAD+ pathways). The target compound’s methylthio group may offer reduced cytotoxicity compared to bromine in quinolones, but direct efficacy comparisons require experimental validation .

Nicotinamide Corrosion Inhibitors ()

Nicotinamide derivatives like N-(4-(methylthio)benzylidene)nicotinamide () are used for corrosion inhibition, highlighting structural versatility:

The target compound’s mesityl group may hinder adsorption on metal surfaces, making it less effective for corrosion inhibition compared to planar benzylidene derivatives. Conversely, the methylthio group in both classes enhances electron density, but its role diverges—supporting redox activity in biology versus surface bonding in corrosion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.